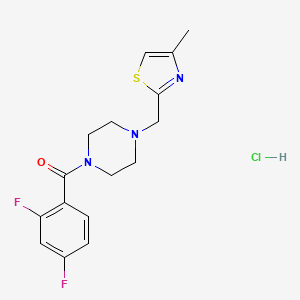

(2,4-Difluorophenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride

Description

The compound “(2,4-Difluorophenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride” is a piperazine-based derivative featuring a 2,4-difluorophenyl ketone moiety linked to a piperazine ring substituted with a 4-methylthiazole-methyl group. The hydrochloride salt form improves solubility, a critical factor for bioavailability in therapeutic applications .

Properties

IUPAC Name |

(2,4-difluorophenyl)-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F2N3OS.ClH/c1-11-10-23-15(19-11)9-20-4-6-21(7-5-20)16(22)13-3-2-12(17)8-14(13)18;/h2-3,8,10H,4-7,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFWPUVQBWUXMAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)CN2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClF2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been known to interact with a variety of biological targets such as matrix metallo-proteinases, kinases, and anti-apoptotic bcl2 family proteins. These targets play crucial roles in cellular processes like cell growth, apoptosis, and signal transduction.

Mode of Action

Thiazole derivatives are known to inhibit matrix metallo-proteinases, kinases, and anti-apoptotic bcl2 family proteins. This inhibition can lead to changes in cellular processes, potentially leading to the death of cancer cells or the inhibition of their growth.

Biochemical Pathways

The downstream effects of these interactions could include the inhibition of cancer cell proliferation and the induction of apoptosis.

Pharmacokinetics

Thiazole derivatives are generally known for their good bioavailability. They are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties can influence the compound’s absorption and distribution in the body.

Result of Action

Thiazole derivatives have been reported to show growth inhibition activity against certain cancer cell lines. This suggests that the compound may have potential anticancer activity.

Biological Activity

The compound (2,4-Difluorophenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

- Molecular Formula : C14H16ClF2N3OS

- Molecular Weight : 329.81 g/mol

- CAS Number : Not specified in the sources.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- G Protein-Coupled Receptors (GPCRs) : The compound may act as an antagonist or modulator of specific GPCRs, influencing signaling pathways that regulate physiological responses .

- Cyclin-dependent Kinases (CDKs) : It has been suggested that similar compounds inhibit CDKs, which are crucial for cell cycle regulation, potentially leading to antiproliferative effects in cancer cells .

Antiviral Activity

Research indicates that derivatives of the compound have shown promising antiviral properties. For instance, modifications in the structure have enhanced efficacy against viruses such as HIV by targeting the viral entry mechanisms . The substitution patterns on the phenyl ring have been critical in modulating activity levels.

Anticancer Activity

Several studies have explored the anticancer potential of related compounds. The inhibition of CDKs is particularly relevant in cancer therapy, as it can lead to cell cycle arrest in cancerous cells. Compounds that share structural similarities with (2,4-Difluorophenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride have demonstrated significant cytotoxicity against various cancer cell lines .

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral activity of a closely related thiazole derivative against HIV. The results indicated that specific substitutions on the phenyl ring improved binding affinity to the viral envelope glycoprotein gp120, thereby inhibiting viral entry into host cells .

Case Study 2: Anticancer Properties

In vitro experiments conducted on human cancer cell lines demonstrated that compounds with similar piperazine and thiazole moieties exhibited significant growth inhibition. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase due to CDK inhibition .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s core structure aligns with piperazine-based derivatives but differs in substituent groups. Key comparisons include:

Research Findings

- Similarity Coefficients : highlights that structural similarity (e.g., Tanimoto coefficients) between the target compound and its analogs could predict overlapping bioactivity, particularly in kinase or GPCR targets .

- Crystallographic Data : Isostructural analogs () with fluorophenyl groups exhibit planar conformations, suggesting the target compound’s fluorophenyl moiety may adopt similar geometry for receptor docking .

Q & A

Q. What is the synthetic route for preparing (2,4-difluorophenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride?

The compound is synthesized via multi-step reactions involving:

- Acylation : Reacting 2-fluorobenzoyl chloride with piperazine derivatives under reflux in ethanol, catalyzed by potassium carbonate .

- Purification : Post-reaction extraction with ethyl acetate, drying with sodium sulfate, and silica gel column chromatography (EtOAc–petroleum ether eluent) to isolate intermediates .

- Salt Formation : Final treatment with hydrochloric acid to yield the hydrochloride salt .

Q. How is the crystal structure of this compound validated?

Single-crystal X-ray diffraction (SCXRD) is used to confirm the molecular structure. Hydrogen atoms are placed in calculated positions (C–H = 0.93 Å for aromatic, O–H = 0.82–0.96 Å) and refined via riding models with isotropic displacement parameters .

Q. What storage conditions are recommended for this compound?

Store in a cool, dry, and sealed environment to prevent hydrolysis or decomposition. Stability is enhanced at temperatures below 4°C, as indicated for structurally similar piperazine derivatives .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : For verifying proton and carbon environments.

- Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns.

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% typical) .

Advanced Research Questions

Q. How can synthetic yield be optimized for intermediates like 4-(2-fluorobenzoyl)piperazin-1-ium trifluoroacetate?

- Reaction Time : Extend reflux duration to 12–24 hours to ensure complete acylation of piperazine.

- Catalyst Loading : Increase potassium carbonate stoichiometry (1.5–2.0 equivalents) to drive equilibrium toward product formation .

- Byproduct Mitigation : Use TFA (trifluoroacetic acid) for efficient removal of boc-protecting groups without side reactions .

Q. How to resolve discrepancies between NMR data and X-ray crystallography results?

- Dynamic Effects : NMR may show averaged signals due to conformational flexibility, while SCXRD provides static snapshots. Compare temperature-dependent NMR with crystallographic data to identify dynamic moieties (e.g., rotating aryl groups) .

- Hydrogen Bonding : Validate hydrogen positions via SCXRD refinement and contrast with NMR coupling constants .

Q. What computational methods are suitable for studying this compound’s binding affinity?

- Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., kinase domains).

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties and reactive sites .

Q. How does pH or temperature affect the compound’s stability in aqueous solutions?

- pH Stability : Perform accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C for 24 hours) with HPLC monitoring. Piperazine derivatives often degrade under strongly acidic/basic conditions .

- Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition thresholds (>150°C typical for similar compounds) .

Data Contradiction Analysis

Q. How to address inconsistent purity reports between HPLC and elemental analysis?

Q. Why do solubility studies in DMSO show variability across batches?

- Polymorphism : Different crystalline forms (e.g., hydrates vs. anhydrates) alter solubility. Characterize batches via powder XRD.

- Impurity Profile : Trace solvents (e.g., ethyl acetate) retained during synthesis can affect dissolution. Monitor residual solvents via GC-MS .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.